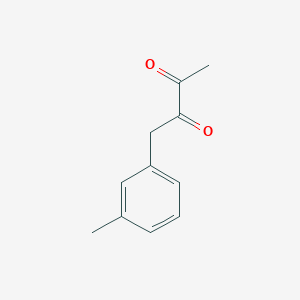![molecular formula C20H16ClN5O3 B12639649 8-chloro-4-(1H-indol-5-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B12639649.png)
8-chloro-4-(1H-indol-5-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-chloro-4-(1H-indol-5-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid is a complex organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in various natural products and drugs, playing a crucial role in cell biology
Méthodes De Préparation
The synthesis of 8-chloro-4-(1H-indol-5-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid involves multiple steps, typically starting with the construction of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . The preparation of the pyrido[3,2-d]pyrimidine core can be achieved through a series of cyclization reactions involving appropriate precursors . Industrial production methods often employ optimized reaction conditions and catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine or nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
8-chloro-4-(1H-indol-5-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research focuses on its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with multiple receptors, influencing cellular processes . The exact pathways and targets depend on the specific biological context and the compound’s structure.
Comparaison Avec Des Composés Similaires
Similar compounds include other indole derivatives and pyrido[3,2-d]pyrimidine analogs. These compounds share structural similarities but may differ in their biological activities and applications. For instance, 4-{[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino}-N is another indole derivative with distinct properties . The uniqueness of 8-chloro-4-(1H-indol-5-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid lies in its specific combination of functional groups and its potential for diverse applications.
Propriétés
Formule moléculaire |
C20H16ClN5O3 |
|---|---|
Poids moléculaire |
409.8 g/mol |
Nom IUPAC |
8-chloro-4-(1H-indol-5-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C20H16ClN5O3/c21-13-10-15(19(27)28)23-18-16(12-1-2-14-11(9-12)3-4-22-14)24-20(25-17(13)18)26-5-7-29-8-6-26/h1-4,9-10,22H,5-8H2,(H,27,28) |
Clé InChI |
DMNKFOJKVVYNGT-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=NC3=C(C(=N2)C4=CC5=C(C=C4)NC=C5)N=C(C=C3Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4'-Methyl[1,1'-biphenyl]-4-yl)hexyl selenocyanate](/img/structure/B12639570.png)
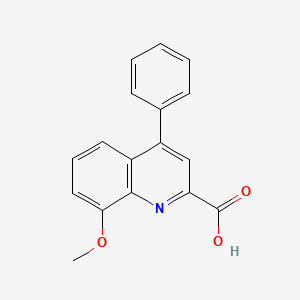
![4-[4-(1H-indazol-3-yl)triazol-1-yl]-2-methoxy-N,N-dimethylbenzamide](/img/structure/B12639579.png)
![1-[4-(Methylsulfanyl)phenyl]pentan-2-one](/img/structure/B12639587.png)
![2-[4-Benzyl-1-(2-bromo-6-nitrophenyl)piperazin-2-yl]acetic acid](/img/structure/B12639593.png)
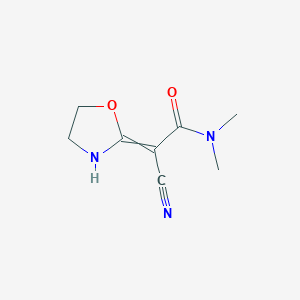
![1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)-3-ethylthiourea](/img/structure/B12639608.png)
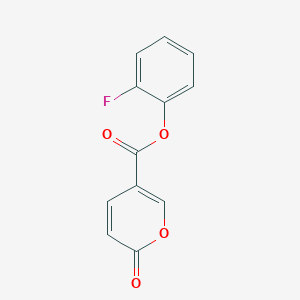

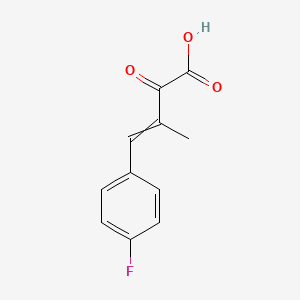
![1-[3,5-Bis(trifluoromethyl)phenyl]-2-(2,6-dimethylphenyl)ethan-1-one](/img/structure/B12639623.png)

![N,N'-[{[(Pyridin-2-yl)methyl]azanediyl}di(prop-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B12639648.png)
